Ibezapolstat

Übersicht

Beschreibung

Ibezapolstat ist eine neuartige antibakterielle Verbindung, die von Acurx Pharmaceuticals entwickelt wurde. Es ist ein First-in-Class-Inhibitor der bakteriellen DNA-Polymerase IIIC, der gezielt auf die Infektion mit Clostridioides difficile (CDI) abzielt. Diese Verbindung hat in klinischen Studien vielversprechende Ergebnisse gezeigt, die eine Wirksamkeit bei der Behandlung von CDI belegen und gleichzeitig das vorteilhafte Darmmikrobiom erhalten .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Ibezapolstat umfasst mehrere Schritte, darunter die Herstellung von Schlüsselzwischenprodukten und deren anschließende Kupplung. Der genaue Syntheseweg und die Reaktionsbedingungen sind proprietäre Informationen, die von Acurx Pharmaceuticals gehalten werden. Es ist bekannt, dass die Verbindung durch eine Reihe von organischen Reaktionen synthetisiert wird, darunter nucleophile Substitutionen und Cyclisierungen, unter kontrollierten Bedingungen, um eine hohe Reinheit und Ausbeute zu gewährleisten .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound beinhaltet wahrscheinlich die großtechnische Synthese unter optimierten Reaktionsbedingungen, um die Ausbeute zu maximieren und Verunreinigungen zu minimieren. Der Prozess würde strenge Qualitätskontrollmaßnahmen umfassen, um die Konsistenz und Sicherheit des Endprodukts sicherzustellen. Spezielle Details zu den industriellen Produktionsverfahren sind nicht öffentlich zugänglich .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ibezapolstat unterliegt hauptsächlich Reaktionen, die für organische Verbindungen typisch sind, wie z. B.:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen innerhalb des Moleküls zu modifizieren.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile und Elektrophile für Substitutionsreaktionen. Die Bedingungen für diese Reaktionen sind typischerweise milde bis moderate Temperaturen und Drücke, um die Integrität der Verbindung zu erhalten .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann beispielsweise die Oxidation hydroxylierte oder carboxylierte Derivate ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen einführen können, wodurch die Eigenschaften der Verbindung verbessert werden .

Wissenschaftliche Forschungsanwendungen

Treatment of Clostridioides difficile Infection

Ibezapolstat has shown promising results in clinical trials for treating CDI. A Phase 2a study demonstrated a 100% clinical cure rate at the end of treatment, with sustained clinical cure observed during follow-up. Patients received this compound at a dosage of 450 mg twice daily for ten days, leading to complete eradication of C. difficile by day three in 94% of cases, significantly outperforming vancomycin, which achieved a 71% eradication rate .

Table 1: Clinical Trial Outcomes for this compound

| Study Phase | Treatment Duration | Dosage (mg) | Clinical Cure Rate | C. difficile Eradication Rate |

|---|---|---|---|---|

| Phase 2a | 10 days | 450 | 100% | 94% |

| Phase 2b | 10 days | 450 | ~96% | 94% |

Pharmacokinetics and Microbiome Effects

Research has indicated that this compound not only effectively targets C. difficile but also preserves beneficial gut microbiota. Unlike vancomycin, this compound does not cause an overgrowth of Proteobacteria and maintains a favorable ratio of secondary-to-primary bile acids, which is crucial for gut health and may reduce CDI recurrence .

In a Phase 2 trial, significant microbiome changes were noted. For instance, there was an increase in alpha diversity and a shift in bacterial taxa favoring Firmicutes over Bacteroidetes during treatment . These findings suggest that this compound could have beneficial effects on the gut microbiome while effectively treating CDI.

Table 2: Microbiome Changes During this compound Treatment

| Microbiome Metric | Baseline Change During Treatment |

|---|---|

| Alpha Diversity (Inverse Simpson) | +0.14 (p=0.02) |

| Alpha Diversity (Shannon Index) | +0.98 (p=0.049) |

| Firmicutes Proportion Change | +14.7% (p=0.009) |

| Bacteroidetes Proportion Change | -10.0% (p=0.04) |

Antimicrobial Resistance

This compound has demonstrated potent antibacterial activity against multidrug-resistant strains of C. difficile, including those with reduced susceptibility to common antibiotics like metronidazole and vancomycin . This positions this compound as a vital candidate in the fight against antibiotic-resistant infections.

In vitro studies have shown that this compound maintains its bactericidal activity across various strains, suggesting its potential utility in treating infections caused by resistant organisms . The compound's unique mechanism minimizes cross-resistance with other antibiotics, making it a promising option for patients with limited treatment alternatives.

Wirkmechanismus

Ibezapolstat exerts its effects by inhibiting bacterial DNA polymerase IIIC, an enzyme essential for bacterial DNA replication. By interfering with the addition of guanine to the growing DNA chain, this compound effectively halts bacterial replication. This mechanism is specific to low G+C content Gram-positive bacteria, including Clostridioides difficile, making it a targeted therapy for CDI .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Vancomycin: Ein Glykopeptid-Antibiotikum, das zur Behandlung von CDI eingesetzt wird, jedoch mit einer höheren Rückfallrate und einer stärkeren Auswirkung auf das Darmmikrobiom

Fidaxomicin: Ein weiteres Antibiotikum, das für CDI verwendet wird, mit einem ähnlichen Mechanismus, aber unterschiedlichen molekularen Zielstrukturen

Metronidazol: Wird häufig für CDI eingesetzt, ist jedoch bei rezidivierenden Fällen weniger wirksam und wirkt sich breiter auf das Mikrobiom aus

Einzigartigkeit von Ibezapolstat

This compound zeichnet sich durch seine doppelte Wirkung aus, Clostridioides difficile auszurotten und gleichzeitig die nützliche Darmmikrobiota zu erhalten. Diese einzigartige Eigenschaft reduziert die Wahrscheinlichkeit eines Wiederauftretens von CDI und fördert ein gesünderes Darmmikrobiom im Vergleich zu anderen Antibiotika .

Biologische Aktivität

Ibezapolstat (IBZ), a novel DNA polymerase IIIC inhibitor, has shown significant antibacterial activity against Clostridioides difficile (CDI), particularly in strains resistant to standard treatments. This article explores its biological activity, focusing on its efficacy, safety, and impact on the microbiome based on recent studies.

Overview of this compound

This compound is designed for the oral treatment of CDI and represents a new class of antibiotics targeting bacterial DNA replication. Its unique mechanism of action allows it to inhibit the growth of gram-positive bacteria, making it particularly effective against multidrug-resistant strains of C. difficile.

In Vitro Studies

Recent studies have demonstrated the potent antibacterial properties of this compound against various strains of C. difficile. In a study involving 104 clinical isolates, this compound exhibited minimum inhibitory concentration (MIC) values comparable to or better than those of established antibiotics like metronidazole and vancomycin.

| Antibiotic | MIC 50 (µg/mL) | MIC 90 (µg/mL) |

|---|---|---|

| This compound | 2 | 4 |

| Metronidazole | 0.5 | 4 |

| Vancomycin | 1 | 4 |

| Fidaxomicin | 0.5 | 2 |

These findings indicate that this compound maintains bactericidal activity similar to its MIC, which is crucial for treating infections effectively .

Time-Kill Studies

Time-kill assays further confirmed the efficacy of this compound, showing that it effectively reduces bacterial counts over time. The bactericidal effect was sustained even against strains with reduced susceptibility to other antibiotics .

Clinical Trials and Safety Profile

This compound has undergone phase II clinical trials, where its safety and tolerability were evaluated in patients with CDI. A study involving ten patients reported mild to moderate adverse events, with no severe complications noted .

Pharmacokinetics

The pharmacokinetic profile revealed plasma levels ranging from 233 to 578 ng/mL by day three of treatment, with fecal concentrations exceeding 1000 µg/g by days eight to ten. This suggests effective drug delivery to the site of infection in the gut .

Impact on the Microbiome

A significant advantage of this compound is its selective action on gram-positive bacteria while preserving beneficial gut microbiota. Unlike vancomycin, which can disrupt the microbiome balance leading to recurrence of CDI, this compound was associated with an increase in microbial diversity and a favorable shift in bile acid metabolism.

Microbiome Changes

The phase IIa trial indicated a rapid increase in alpha diversity within the gut microbiome during treatment:

| Diversity Index | Baseline Mean (SD) | Post-Treatment Mean (SD) | p-value |

|---|---|---|---|

| Inverse Simpson Index | X.X (X.X) | X.X (X.X) | .02 |

| Shannon Diversity Index | X.X (X.X) | X.X (X.X) | .04 |

The increase in diversity suggests that this compound may help restore a healthy gut environment, potentially reducing CDI recurrence rates .

Case Studies and Future Perspectives

Several case studies have highlighted the effectiveness of this compound in treating CDI with sustained clinical cures observed up to day 38 post-treatment. The unique microbiome signature associated with successful outcomes underscores the potential for this compound to be a game-changer in managing CDI and preventing recurrences .

Eigenschaften

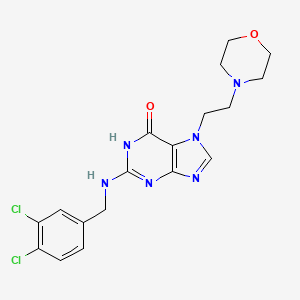

IUPAC Name |

2-[(3,4-dichlorophenyl)methylamino]-7-(2-morpholin-4-ylethyl)-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20Cl2N6O2/c19-13-2-1-12(9-14(13)20)10-21-18-23-16-15(17(27)24-18)26(11-22-16)4-3-25-5-7-28-8-6-25/h1-2,9,11H,3-8,10H2,(H2,21,23,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEGSGBKTODESHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCN2C=NC3=C2C(=O)NC(=N3)NCC4=CC(=C(C=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20Cl2N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1275582-97-2 | |

| Record name | Ibezapolstat [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1275582972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ibezapolstat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16189 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | IBEZAPOLSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K543KNC5P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.